1-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine

Description

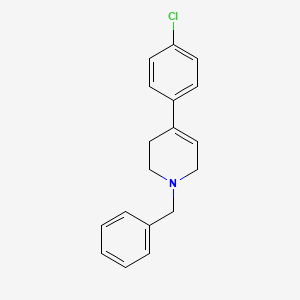

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(4-chlorophenyl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN/c19-18-8-6-16(7-9-18)17-10-12-20(13-11-17)14-15-4-2-1-3-5-15/h1-10H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIAFWILONHCNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201177698 | |

| Record name | 4-(4-Chlorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231958-20-6 | |

| Record name | 4-(4-Chlorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=231958-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with benzylamine, followed by cyclization with a suitable reagent such as sodium borohydride . The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles such as amines, and bases like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

1-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine serves as a valuable building block in organic synthesis. Its unique structural features enable the exploration of various chemical reactions such as:

- Oxidation: Converting to ketones or aldehydes using agents like potassium permanganate.

- Reduction: Transforming into alcohols or amines with lithium aluminum hydride.

- Substitution Reactions: Introducing diverse functional groups to enhance chemical diversity.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity: Investigations are ongoing to evaluate its efficacy in inhibiting cancer cell proliferation.

Medicine

The compound is being explored for therapeutic applications:

- Neurological Disorders: Its interaction with neurotransmitter receptors suggests potential in developing treatments for conditions like Parkinson's disease and schizophrenia. Preliminary studies indicate that it may modulate neurotransmitter activity, leading to neuroprotective effects .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its role in producing complex molecules makes it essential in developing new drugs and chemical products.

Case Studies

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aromatic Ring

Electron-Withdrawing Groups

- 4-Cyanophenyl Derivative (1f): Structure: 1-Benzyl-4-(4-cyanophenyl)-1,2,3,6-tetrahydropyridine. Key Data: Synthesized in 90% yield using sodium borohydride in methanol, indicating high efficiency under mild conditions .

3-Nitrophenyl Derivative (1a) :

- Structure : 1-Benzyl-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine.

- Key Data : Initial moderate yields (NaBH₄/MeOH) improved to 80–90% after optimization with KBH₄, highlighting the critical role of reducing agents in synthesis . The meta-nitro substitution may reduce steric hindrance compared to para-substituted derivatives.

- 4-Bromo Derivative: Structure: 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine.

Electron-Donating Groups

- 2-Methoxyphenyl Derivative: Structure: 1-Benzyl-4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine. Safety data indicate hazards such as skin/eye irritation (GHS Category 2) .

4-Methoxyphenyl Vinyl Derivative :

Modifications in the N1 Position

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) :

- 1-(1-Phenylethyl) Derivative: Structure: (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine. Classified as acutely toxic (Oral Category 4) and a respiratory irritant .

Alkyl Chain Extensions

MAO Inhibition and Neurotoxicity

- The 4-chlorophenyl derivative exhibits time-dependent MAO inhibition, contrasting with MPTP’s rapid neurotoxic effects. Arai et al. demonstrated that this compound’s inhibition is less acute but sustained, suggesting a different mechanistic profile .

- MPTP’s N-demethylation to MPP⁺ is critical for toxicity, whereas the benzyl group in the target compound may hinder similar metabolic activation .

Biological Activity

1-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine is a synthetic compound belonging to the class of piperidine derivatives. It has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : 1-benzyl-4-(4-chlorophenyl)-3,6-dihydro-2H-pyridine

- CAS Number : 231958-20-6

- Molecular Formula : C18H18ClN

- Molecular Weight : 295.80 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets. It is believed to modulate neurotransmitter receptors and enzymes, thereby influencing physiological responses. Research indicates that the compound may exhibit both neuroprotective effects and potential therapeutic benefits in treating neurological disorders.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The specific mechanisms underlying this activity are still under investigation but may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and melanoma cancers. The IC50 values for these activities vary based on the specific cell line tested:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| A375 (Melanoma) | 0.65 |

| U-937 (Leukemia) | 2.41 |

These findings highlight the compound's potential as a lead candidate for further drug development targeting cancer therapies .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Testing : In a study assessing various piperidine derivatives, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and interference with cellular respiration .

- Cancer Cell Apoptosis : A detailed investigation revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptotic pathways. Flow cytometry analysis confirmed that the compound effectively induced apoptosis in a dose-dependent manner across multiple cancer cell lines .

- Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage. It appears to enhance the expression of neuroprotective factors while reducing inflammatory markers in neuronal cultures .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions, such as cyclocondensation of benzylamine derivatives with chlorophenyl-substituted precursors. Key parameters include solvent choice (e.g., ethanol or dimethylformamide), temperature control (reflux at 80–120°C), and pH adjustments to minimize side reactions. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction progression and purity . For analogs, substituent positions (e.g., benzyl or chlorophenyl groups) require precise stoichiometric adjustments to avoid competing pathways .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., benzyl group δ 7.2–7.4 ppm; tetrahydropyridine ring protons δ 2.5–3.5 ppm) .

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and crystal packing for analogs .

Q. What safety protocols are critical during handling?

- Methodological Answer : Based on structurally related compounds:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2A) .

- Ventilation : Employ fume hoods to mitigate respiratory hazards (H335) .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation or alkylation) impact the compound’s stability and reactivity?

- Methodological Answer :

- Halogen Effects : Chlorophenyl groups enhance electron-withdrawing properties, increasing thermal stability (measured via DSC/TGA) but may reduce solubility in polar solvents .

- Alkylation : Benzyl groups at the 1-position improve lipophilicity but may sterically hinder nucleophilic attack at the tetrahydropyridine nitrogen .

- Reactivity Screening : Use kinetic studies (UV-Vis or NMR) to track degradation under oxidative or hydrolytic conditions .

Q. What strategies resolve contradictions in reported biological activity data for analogs?

- Methodological Answer :

- Assay Validation : Cross-test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .

- Metabolite Profiling : Use LC-MS to identify degradation products that might interfere with bioassays .

- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 µM) to distinguish true activity from solvent effects .

Q. How can computational modeling guide the design of derivatives with improved pharmacological profiles?

- Methodological Answer :

- Docking Studies : Target receptors (e.g., GPCRs or kinases) using software like AutoDock Vina to predict binding affinities .

- QSAR Analysis : Corrogate substituent electronic parameters (Hammett σ) with logP values to optimize bioavailability .

- MD Simulations : Assess conformational flexibility of the tetrahydropyridine ring under physiological conditions .

Q. What analytical techniques are optimal for studying degradation pathways under accelerated storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .

- HPLC-MS : Identify degradation products (e.g., oxidation at the tetrahydropyridine ring or dechlorination) .

- Stability-Indicating Methods : Validate assays to distinguish parent compound from impurities .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for analogs?

- Methodological Answer :

- Parameter Optimization : Replicate reactions with controlled humidity and inert atmospheres (N₂/Ar) to minimize hydrolysis/oxidation .

- Catalyst Screening : Test Pd/C, Ni, or enzymatic catalysts to improve regioselectivity .

- Yield Calculation : Normalize results to account for solvent polarity effects on crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.